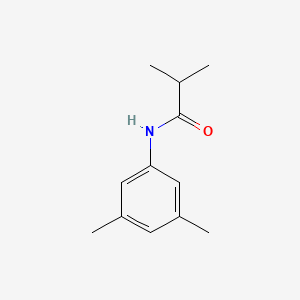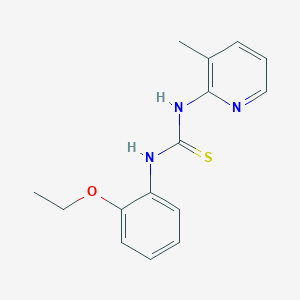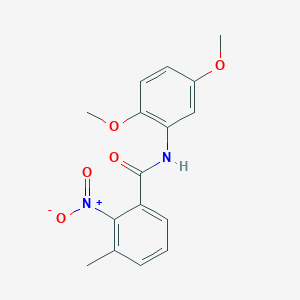
1-cyclopentyl-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-(4-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which leads to the modulation of various neurotransmitter systems, including the dopamine system. It is also believed to inhibit the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which leads to an increase in mood, motivation, and reward. It has also been found to decrease anxiety and stress levels.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclopentyl-4-(4-nitrobenzyl)piperazine in lab experiments include its potency and selectivity for the serotonin 5-HT1A receptor and its ability to modulate various neurotransmitter systems. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-cyclopentyl-4-(4-nitrobenzyl)piperazine. These include further studies on its mechanism of action, its potential use in the treatment of mood disorders, anxiety disorders, and addiction, and its potential use as a tool for studying the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective ligand for the serotonin 5-HT1A receptor and a potent inhibitor of the dopamine transporter. It has various biochemical and physiological effects, including an increase in mood, motivation, and reward, and a decrease in anxiety and stress levels. Its advantages for lab experiments include its potency and selectivity, while its limitations include its potential toxicity and the need for further research. There are several future directions for the study of this compound, including further studies on its mechanism of action and its potential use in the treatment of various disorders.
Synthesis Methods
The synthesis of 1-cyclopentyl-4-(4-nitrobenzyl)piperazine involves the reaction of cyclopentylmagnesium bromide with 4-nitrobenzyl chloride, followed by the reaction of the resulting compound with piperazine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-cyclopentyl-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective ligand for the serotonin 5-HT1A receptor, which plays a critical role in the regulation of mood, anxiety, and stress. It has also been found to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of reward and motivation.
properties
IUPAC Name |
1-cyclopentyl-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-7-5-14(6-8-16)13-17-9-11-18(12-10-17)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCAUYJTGBYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)


![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

